molecular formula C21H19N3OS B11454199 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11454199
M. Wt: 361.5 g/mol
InChI Key: YUWFRNSTUIWDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 5: Phenyl group, contributing steric bulk and π-stacking capability.
  • Position 7: 4-Methoxyphenyl group, providing electron-donating effects via the methoxy substituent.

This compound is of interest due to its structural similarity to bioactive molecules targeting kinases and other enzymes .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

4-ethylsulfanyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H19N3OS/c1-3-26-21-19-18(15-7-5-4-6-8-15)13-24(20(19)22-14-23-21)16-9-11-17(25-2)12-10-16/h4-14H,3H2,1-2H3

InChI Key

YUWFRNSTUIWDCZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of aniline derivatives with aryl ketones in the presence of dimethyl sulfoxide (DMSO) and potassium persulfate (K2S2O8) can lead to the formation of pyrimidine derivatives . Another approach involves the use of ZnCl2-catalyzed three-component coupling reactions, which allow for the synthesis of various disubstituted pyrimidine derivatives in a single step .

Industrial Production Methods

Industrial production of 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrimidine derivatives have been shown to inhibit certain enzymes involved in nucleotide biosynthesis, leading to antiviral effects . Additionally, the compound’s structural features may allow it to interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Substituent Variations at Position 4

Position 4 is a critical site for modulating electronic and steric properties. Comparisons include:

Compound Position 4 Substituent Key Properties Source
Target Compound Ethylsulfanyl Moderate lipophilicity; S atom enhances polarizability -
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl Basic nitrogen improves solubility; conformational rigidity due to cyclic amine
4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine Chloro Electron-withdrawing; enhances reactivity for further substitution
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Benzylsulfanyl Increased steric bulk; potential for π-π interactions

Key Insight : The ethylsulfanyl group balances lipophilicity and electronic effects, distinguishing it from polar (pyrrolidin-1-yl) or reactive (chloro) substituents.

Substituent Variations at Position 7

The 4-methoxyphenyl group at position 7 is compared to other aryl substituents:

Compound Position 7 Substituent Key Properties Source
Target Compound 4-Methoxyphenyl Electron-donating methoxy group enhances aromatic electron density -
7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 4-Methylphenyl Methyl group increases hydrophobicity but lacks electron-donating effects
7-(4-Ethoxyphenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-Ethoxyphenyl Ethoxy group provides stronger electron donation than methoxy

Key Insight : The 4-methoxyphenyl group optimizes electronic effects for interactions with hydrophobic enzyme pockets while maintaining moderate steric demand.

Substituent Variations at Position 5

The phenyl group at position 5 is compared to halogenated and heteroaromatic analogs:

Compound Position 5 Substituent Key Properties Source
Target Compound Phenyl Standard aromatic group for π-stacking -
5-(4-Fluorophenyl)-7-(4-methoxyphenyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Fluorophenyl Fluorine introduces electronegativity and potential for halogen bonding
5-(3-Methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-Methoxyphenyl Methoxy position alters electronic distribution

Key Insight : The phenyl group provides a balance of hydrophobicity and planar geometry, whereas halogenated analogs may enhance target specificity via halogen bonding.

Biological Activity

4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic effects in various diseases, particularly in oncology and infectious diseases.

  • Molecular Formula : C19H18N2OS
  • Molecular Weight : 318.42 g/mol
  • CAS Number : [Not specified in the search results]

The structure of this compound includes an ethylsulfanyl group and a methoxyphenyl moiety, which are believed to contribute to its biological activity.

Antiviral Properties

Recent studies have indicated that 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibits antiviral effects , particularly against the influenza virus. The compound's mechanism involves the inhibition of viral replication and interference with viral protein synthesis, making it a candidate for further development as an antiviral agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, including the NF-kB pathway.

Trypanocidal Activity

A notable area of research focuses on the compound's efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. Preliminary data suggest that it possesses significant trypanocidal activity, with IC50 values indicating potent inhibition of parasite growth. The selectivity index suggests low toxicity towards mammalian cells, highlighting its potential as a therapeutic agent in treating this neglected tropical disease .

The proposed mechanisms underlying the biological activities of 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell signaling.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Interference with Viral Replication : Disruption of viral life cycles by targeting viral enzymes or host cell pathways essential for viral propagation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Mechanism of Action
AntiviralInfluenza VirusNot specifiedInhibition of viral replication
AnticancerVarious Cancer Cell LinesVariesInduction of apoptosis via caspase activation
TrypanocidalTrypanosoma brucei< 0.38Inhibition of parasite growth

Case Studies

  • Antiviral Efficacy Against Influenza :
    • In a controlled study, 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine was tested against several strains of the influenza virus. Results demonstrated significant reductions in viral titers in treated cells compared to controls.
  • Anticancer Activity :
    • A series of experiments on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, correlating with increased levels of cleaved caspases indicative of apoptosis.
  • Efficacy Against Trypanosoma brucei :
    • In vitro assays showed that the compound effectively inhibited the growth of T.brucei at concentrations below those that induced toxicity in mammalian cells, suggesting a favorable therapeutic window.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.